1-Cyclohexyl-4-phenyl-1H-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
62921-31-7 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-cyclohexyl-4-phenylimidazole |
InChI |
InChI=1S/C15H18N2/c1-3-7-13(8-4-1)15-11-17(12-16-15)14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2 |
InChI Key |
ZHYDVQSVDUCSEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis Methodologies for 1 Cyclohexyl 4 Phenyl 1h Imidazole and Analogues
De Novo Imidazole (B134444) Ring Synthesis Approaches
The formation of the imidazole ring is a fundamental step in the synthesis of many biologically active compounds. Several classical and modern methods have been developed for this purpose.
Condensation Reactions, including with α-Bromo-ketones and Formamide (B127407) for Phenyl-Imidazoles
A well-established method for the synthesis of 4-phenyl-1H-imidazole, the core of the target molecule, involves the condensation of an α-haloketone with a source of ammonia (B1221849) and a carbonyl compound. Specifically, the reaction of α-bromoacetophenone with formamide provides a direct route to 4-phenyl-1H-imidazole. nih.govgoogle.com This reaction proceeds by heating the α-bromoacetyl derivative in formamide. nih.gov The general procedure involves heating a solution of the bromoacetyl derivative in formamide, followed by a basic workup to isolate the imidazole product. nih.gov
A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can also be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| α-Bromoacetophenone, Formamidine acetate | Ethylene glycol, 40-70°C then K2CO3, 30-100°C | 4-Phenylimidazole (B135205) | >45% | google.com |
| 2-Bromo-(4-fluorophenyl)ethanone, Formamide | Heat | 4-(4-Fluorophenyl)-1H-imidazole | 51% | nih.gov |
| 2-Bromo-1-(thiophen-2-yl)ethanone, Formamide | Heat | 4-(Thiophen-2-yl)-1H-imidazole | 60% | nih.gov |
| 4-(2-Bromoacetyl)phenol, Formamide | Heat | 4-(1H-imidazol-4-yl)phenol | 52% | nih.gov |
Multi-Component Reactions for Imidazole Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles. organic-chemistry.orgnih.govacs.orgtandfonline.com These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product, incorporating portions of all the reactants. nih.govacs.org
One such example is the reaction between amines, aldehydes, and isocyanides to yield highly substituted 2-imidazolines, which can subsequently be oxidized to the corresponding imidazoles. nih.govacs.org Another versatile MCR involves the reaction of benzil (B1666583) derivatives, aldehydes, primary amines, and ammonium acetate to produce tri- or tetra-substituted imidazoles. tandfonline.com
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |
| Amine, Aldehyde, Isocyanide MCR | Various amines, aldehydes, and isocyanides | Silver(I) acetate (for less reactive isocyanides) | Highly substituted 2-imidazolines (can be oxidized to imidazoles) | nih.govacs.org |
| Aldehyde, Malononitrile, Nucleophile MCR | Various aldehydes, malononitrile, various nucleophiles | Imidazole (as organocatalyst) | Highly functionalized heterocycles | rsc.org |
| One-pot, four-component reaction | O-alkyl vanillin, ammonium acetate, benzil, amino derivatives | Acetic acid | 1,2,4,5-tetrasubstituted imidazoles | tandfonline.com |
Cyclization Reactions in Imidazole Synthesis
Cyclization reactions represent another cornerstone in the synthesis of the imidazole scaffold. acs.orgacs.orgchim.it These methods often involve the intramolecular or intermolecular cyclization of appropriately functionalized precursors.
Iodine-mediated oxidative cyclization of enamines with sources of nitrogen like TMSN₃ provides a route to substituted imidazoles. acs.org This method is notable for its metal-free conditions and the use of a readily available oxidizing agent. acs.org Palladium-catalyzed decarboxylative addition and cyclization sequences of carboxylic acids and aliphatic nitriles also offer a novel one-pot method for assembling multiply substituted imidazoles. acs.org
| Precursor Type | Reagents/Catalyst | Product Type | Key Features | Reference |
| Enamines and TMSN₃ | Iodine | 2,5-disubstituted imidazole-4-carboxylic derivatives | Metal-free, mild conditions | acs.org |
| Carboxylic acids and Aliphatic nitriles | Palladium catalyst | Multiply substituted imidazoles | One-pot synthesis | acs.org |
| Propargyl amidines | Gold catalyst (Ph₃AuCl/AgSbF₆) | 2-fluoroalkyl imidazole derivatives | Utilizes alkyne activation | chim.it |
Strategies for Incorporating Cyclohexyl and Phenyl Moieties
Once the imidazole core is formed, or if starting from a pre-made imidazole, specific reactions are required to introduce the cyclohexyl and phenyl groups at the desired positions.
N-Alkylation of Imidazole Ring with Cyclohexyl Groups
The introduction of the cyclohexyl group at the N-1 position of the imidazole ring is typically achieved through N-alkylation. This reaction involves the deprotonation of the imidazole nitrogen followed by reaction with a cyclohexyl electrophile, such as cyclohexyl bromide or iodide.
For the synthesis of 1-cyclohexyl-1H-imidazole, a method involves reacting cyclohexylamine (B46788) with glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonium chloride. chemicalbook.com A more general approach for N-alkylation of 4-phenyl-imidazoles involves deprotonation with a strong base like sodium hydride, followed by the addition of a cyclohexyl halide. nih.gov A "trans-N-alkylation" strategy has also been developed, where a protecting group on the N-1 nitrogen allows for alkylation at the N-3 position, followed by deprotection and rearrangement. nih.gov
| Imidazole Substrate | Alkylating Agent/Conditions | Product | Reference |
| 4-Phenyl-imidazole | 1. Sodium hydride; 2. Alkyl halide | N-1 alkylated 4-phenyl-imidazoles | General method for N-alkylation |
| 1-SEM-5-Arylimidazoles | Benzyl (B1604629) bromide then acidic hydrolysis | 1-Benzyl-4-phenylimidazole | Trans-N-alkylation strategy |
| Cyclohexylamine, Glyoxal, Formaldehyde | Ammonium chloride, reflux | 1-Cyclohexyl-1H-imidazole | Direct synthesis from amine |
Introduction of Phenyl Substituents via Specific Coupling Reactions, e.g., Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it is particularly useful for introducing aryl groups, such as the phenyl substituent, onto a heterocyclic ring. mdpi.comsemanticscholar.orgnih.govresearchgate.netmdpi.comrsc.org This reaction typically involves the coupling of an organoboron reagent (e.g., phenylboronic acid) with an organic halide (e.g., a bromo-imidazole) in the presence of a palladium catalyst and a base. nih.gov
For the synthesis of 4-phenylimidazole derivatives, a bromo-imidazole precursor can be coupled with phenylboronic acid. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. mdpi.comsemanticscholar.orgrsc.org
| Bromo-substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |
| 4-Bromo-imidazole | 4-Thiomethyl phenyl boronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 4-(4-(Methylthio)phenyl)-1H-imidazole | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | Arylated pyrimidine (B1678525) derivatives | mdpi.com |
| 2-(4-bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-one | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | Fluorenone-substituted phenanthroimidazole | rsc.org |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂, base | C7-arylated NH-indazole derivatives | semanticscholar.org |
Microwave-Assisted Synthesis of Imidazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netresearchgate.net This approach is particularly effective for the synthesis of heterocyclic compounds like imidazoles. researchgate.net
One notable application involves the solvent-free, microwave-assisted ring-opening of epoxides, such as phenyl glycidyl (B131873) ether, with various imidazole and pyrazole (B372694) nucleophiles. mdpi.com In these reactions, a mixture of the epoxide and the imidazole derivative is irradiated in a microwave reactor. For instance, reacting phenyl glycidyl ether with an imidazole in a 1:1.5 molar ratio at 120°C for just one minute can generate the desired adducts in competitive yields without the need for a solvent. mdpi.com This method is highly efficient and aligns with the principles of green chemistry. researchgate.netmdpi.com
Another example is the three-component reaction for synthesizing 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles. nih.gov When conducted under microwave irradiation (15 minutes), this reaction shows significantly improved yields (80%) compared to conventional heating, under which no product formation was observed even after 24 hours. nih.gov
Research on phenothiazine-based imidazole derivatives further highlights the advantages of microwave synthesis. The reaction of a 1,2-diketone, ammonium acetate, and a 10-alkyl-10H-phenothiazine-3-carbaldehyde in the presence of a KH2PO4 catalyst demonstrates a dramatic improvement in both reaction time and yield under microwave irradiation compared to conventional heating methods. researchgate.net
| Entry | R | R' | Method | Reaction Time (min) | Yield (%) |
| 3a | Ph | Me | Conventional | 370 | 70 |
| Microwave | 10 | 84 | |||
| 3b | Ph | Et | Conventional | 390 | 74 |
| Microwave | 11 | 88 | |||
| 3c | Me | Me | Conventional | 380 | 80 |
| Microwave | 10 | 86 | |||
| 3d | Me | Et | Conventional | 380 | 79 |
| Microwave | 12 | 88 |
Data sourced from Manoharan et al. (2025) researchgate.net
Metal-Catalyzed (e.g., Cu(OTf)₂/I₂) Approaches for Substituted Imidazoles
Metal-catalyzed reactions are fundamental to modern organic synthesis, and copper catalysts, in particular, have been extensively used for constructing imidazole rings. researchgate.netbeilstein-journals.org A noteworthy approach involves the use of a copper(II) triflate (Cu(OTf)₂) and iodine (I₂) catalytic system for the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles from chalcones and benzylamines. nih.govacs.org
This transformation proceeds through an unusual C–C bond cleavage of the α,β-unsaturated chalcone (B49325). The optimized reaction conditions typically involve 10 mol % of Cu(OTf)₂ and 20 mol % of I₂. nih.govacs.org The reaction tolerates a wide range of functional groups on both the chalcone and benzylamine (B48309) starting materials, producing the corresponding trisubstituted imidazoles in moderate to good yields. acs.org For example, the reaction of chalcone with benzylamine using this catalytic system yields 1-benzyl-2,4-diphenyl-1H-imidazole. acs.org The protocol has been successfully applied to gram-scale synthesis, demonstrating its potential for larger-scale applications. nih.govacs.org
The versatility of Cu(OTf)₂ as a catalyst extends to other multicomponent reactions for synthesizing various nitrogen-containing heterocycles, where it can act as both a metal catalyst and a Lewis acid. beilstein-journals.orgresearchgate.net
| Entry | Chalcone | Benzylamine | Product | Yield (%) |
| 1 | 4-Methylchalcone | Benzylamine | 1-Benzyl-4-(p-tolyl)-2-phenyl-1H-imidazole | 64 |
| 2 | 4-Methoxychalcone | Benzylamine | 1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole | 62 |
| 3 | 4-Chlorochalcone | Benzylamine | 1-Benzyl-4-(4-chlorophenyl)-2-phenyl-1H-imidazole | 58 |
| 4 | Chalcone | 4-Methylbenzylamine | 1-(4-Methylbenzyl)-2,4-diphenyl-1H-imidazole | 61 |
| 5 | Chalcone | 4-Methoxybenzylamine | 1-(4-Methoxybenzyl)-2,4-diphenyl-1H-imidazole | 55 |
Representative yields for the Cu(OTf)₂/I₂-catalyzed synthesis of trisubstituted imidazoles. Data sourced from Reddy et al. (2018). nih.govacs.org
Structural Optimization and Derivatization Strategies
The biological activity and material properties of imidazole derivatives can be fine-tuned through structural modifications. These strategies involve altering substituents on the imidazole core to modulate their physicochemical properties. nih.govnih.gov
Replacement of Aryl Rings with Cyclohexyl Moieties in Imidazole Scaffolds
While aryl-substituted imidazoles are common, the introduction of aliphatic rings like cyclohexyl at the N-1 position offers a pathway to explore different structural and conformational spaces. The synthesis of 1-cyclohexyl-1H-imidazole itself can be achieved through a modified Debus-Radziszewski synthesis. researchgate.netchemicalbook.com
A typical procedure involves reacting glyoxal and formaldehyde with cyclohexylamine in the presence of ammonium chloride. chemicalbook.com An acidified solution of cyclohexylamine is added to a mixture of ammonium chloride, glyoxal, and formaldehyde in water. The resulting solution is refluxed for several hours. After cooling and basification, the product, 1-cyclohexyl-1H-imidazole, is extracted and purified, yielding a colorless oil. chemicalbook.com This synthesis directly installs the cyclohexyl group, providing a key building block for more complex derivatives. Replacing a typically planar aryl group with a conformationally flexible cyclohexyl ring can significantly alter the molecule's three-dimensional shape, which can be a critical factor in its interactions with biological targets.
Elaboration of Imidazole Ring Positions with Diverse Functionalities
The imidazole ring possesses multiple positions (C2, C4, and C5) that can be functionalized to create a library of analogues. nih.govnih.gov Catalytic C-H bond functionalization has become a powerful tool for the selective and sequential derivatization of the imidazole core, offering a more efficient alternative to de novo synthesis for creating analogues. nih.gov
Strategies have been developed for the regioselective arylation of all three C-H bonds of the imidazole ring. nih.gov Furthermore, N-alkylation at the N-1 position of a pre-formed 4-phenyl-imidazole scaffold is a common strategy. This is typically achieved by deprotonating the imidazole with a strong base like sodium hydride, followed by reaction with an alkyl halide. nih.gov This method allows for the introduction of a wide variety of substituents at the nitrogen atom.
The functionalization is not limited to alkyl and aryl groups. Diverse functionalities, including ethers and other heteroatom-containing groups, can be introduced to modulate the electronic and steric properties of the final compound. nih.gov For instance, linking the imidazole core to other heterocyclic systems or introducing functional groups that can participate in hydrogen bonding can significantly influence the molecule's properties and potential applications. nih.gov
Structural Elucidation and Characterization of 1 Cyclohexyl 4 Phenyl 1h Imidazole
Spectroscopic and Spectrometric Characterization Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, it is possible to map out the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of 1-Cyclohexyl-4-phenyl-1H-imidazole, distinct signals corresponding to the protons of the cyclohexyl, phenyl, and imidazole (B134444) moieties are expected. The protons on the imidazole ring would appear as singlets in the aromatic region. chemicalbook.com The protons of the phenyl group would typically manifest as a multiplet, while the cyclohexyl protons would produce a series of multiplets in the aliphatic region of the spectrum. rsc.org The proton attached to the carbon connected to the imidazole nitrogen would show a distinct downfield shift. chemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic phenyl and imidazole rings are expected to resonate in the downfield region (typically δ 110-140 ppm). rsc.org The carbons of the cyclohexyl group will appear in the upfield aliphatic region. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imidazole-H | ~7.1 - 7.7 | Singlet |
| Phenyl-H | ~7.2 - 7.8 | Multiplet |
| Cyclohexyl-CH (N-substituted) | ~3.9 - 4.5 | Multiplet |
| Cyclohexyl-CH₂ | ~1.2 - 2.3 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imidazole-C (Aromatic) | ~117 - 137 |
| Phenyl-C (Aromatic) | ~125 - 135 |
| Cyclohexyl-C (N-substituted) | ~57 - 60 |
| Cyclohexyl-C | ~25 - 35 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For structural elucidation, it provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.
For this compound (C₁₅H₁₈N₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its calculated molecular weight. The fragmentation pattern would likely involve the loss of the cyclohexyl group or cleavage of the phenyl group, providing further evidence for the proposed structure. chemicalbook.comrsc.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z |
|---|---|---|
| [C₁₅H₁₈N₂]⁺ | Molecular Ion | 226.1470 |
| [C₁₅H₁₉N₂]⁺ | Protonated Molecular Ion [M+H]⁺ | 227.1548 |
| [C₉H₇N₂]⁺ | Loss of cyclohexyl radical | 143.0609 |
| [C₆H₁₁]⁺ | Cyclohexyl cation | 83.1174 |
| [C₆H₅]⁺ | Phenyl cation | 77.0391 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the different types of bonds present.
Key expected absorptions include C-H stretching vibrations for the aromatic phenyl and imidazole rings, as well as for the aliphatic cyclohexyl group. Aromatic C=C stretching bands from the phenyl and imidazole rings would also be prominent. iucr.orgnist.gov
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3150 |
| Aliphatic C-H (Cyclohexyl) | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1500 - 1610 |
| Imidazole Ring | Stretching | ~1470 - 1520 |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.
Analysis of Molecular Conformation and Packing in Crystalline State
Although the specific crystal structure for this compound is not available in the searched databases, analysis of closely related 1-phenyl-1H-imidazole derivatives provides valuable insights into the likely solid-state conformation. iucr.org In such structures, the angle between the mean planes of the imidazole and phenyl rings is a key conformational feature, which can vary depending on the substituents and the crystal packing forces. iucr.org For instance, in some 1-phenyl-1H-imidazole derivatives, this dihedral angle has been observed to be around 24-44 degrees. iucr.org The crystal packing is typically governed by weak C-H···N intermolecular interactions. iucr.org
Ligand-Protein Complex Crystal Structures for Binding Mode Analysis
The determination of the crystal structure of a ligand in complex with a biological target such as a protein is crucial for understanding its mode of action and for structure-based drug design. For this compound, no publicly available crystal structures of its complex with a protein have been found in the searched databases. Therefore, an analysis of its binding mode based on experimental crystallographic data is not possible at this time. However, related 4-phenyl-imidazole derivatives have been studied as inhibitors of enzymes like indoleamine 2,3-dioxygenase, with computational docking and crystallography of analogs helping to understand their binding interactions. nih.gov
Computational and Theoretical Studies on 1 Cyclohexyl 4 Phenyl 1h Imidazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been instrumental in understanding the fundamental electronic properties and reactivity of imidazole-based compounds. By calculating the electron density of a molecule, DFT can predict a wide range of characteristics, from molecular structure to spectroscopic signatures.
Insights into Electronic Structure and Reactivity
DFT calculations, particularly using methods like B3LYP with a 6-31G basis set, have been employed to investigate the electronic structure of imidazole (B134444) derivatives. orientjchem.org For instance, studies on related phenyl-imidazole compounds reveal how the distribution of electron density influences the molecule's reactivity. orientjchem.org The analysis of Natural Bond Orbitals (NBO) helps in understanding the hybridization of atomic orbitals and the nature of chemical bonds within the molecule. orientjchem.org
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the sites of electrophilic and nucleophilic attack. In similar imidazole-containing structures, the HOMO is often localized on the imidazole ring and associated sulfur atoms, while the LUMO distribution indicates potential sites for nucleophilic interaction. orientjchem.org Molecular Electrostatic Potential (MEP) maps further complement this by visualizing the electron-rich and electron-poor regions of the molecule, thereby identifying likely areas for intermolecular interactions. orientjchem.org
| Computational Parameter | Insight Provided | Reference |
| Natural Bond Orbitals (NBO) | Hybridization, bond character, and atomic charges. | orientjchem.org |
| Frontier Molecular Orbitals (HOMO/LUMO) | Prediction of reactive sites for electrophilic and nucleophilic attacks. | orientjchem.org |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and potential for intermolecular interactions. | orientjchem.org |
Elucidation of Reaction Mechanisms
DFT calculations have also been pivotal in elucidating the reaction mechanisms involved in the synthesis of imidazole derivatives. Theoretical studies can map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction pathways. For example, in the synthesis of related imidazo-1,4-oxazinone derivatives, computational methods have been used to discuss the cyclization reactions and the role of intermediate products. nih.gov These theoretical investigations help in optimizing reaction conditions to improve yields and selectivity.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a 1-Cyclohexyl-4-phenyl-1H-imidazole derivative, might interact with a biological target.
Prediction of Ligand-Target Interactions
Molecular docking studies have been successfully used to predict the binding affinities and interaction patterns of imidazole-based compounds with various protein targets. For example, in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO), computational docking was used to guide the design of potent 4-phenyl-imidazole derivatives. nih.gov These studies can predict key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Docking scores, which estimate the binding free energy, are often used to rank potential drug candidates. For instance, docking studies on new 4-nitroimidazole (B12731) derivatives have shown a correlation between docking scores and their observed cytotoxic activities. researchgate.net
| Target Protein | Key Interacting Residues | Predicted Binding Affinity (Example) | Reference |
| Indoleamine 2,3-dioxygenase (IDO) | Cys129, Ser167 | - | nih.gov |
| EGFR Tyrosine Kinase | Met769, Gln767, Thr766 | -7.89 kcal/mol (for a related compound) | nih.gov |
| Histone Deacetylase 2 (HDAC2) | - | -8.7 kcal/mol (for a related compound) | ajchem-a.com |
Identification of Specific Binding Sites and Modes
A primary goal of molecular docking is to identify the specific binding site on the target protein and the binding mode of the ligand within that site. For 4-phenyl-imidazole derivatives targeting IDO, docking studies revealed that these inhibitors bind to the heme iron at the active site. nih.gov The orientation of the phenyl group and substitutions on it were found to be critical for exploiting interactions within the active site pocket. nih.gov Similarly, docking of other imidazole analogs into the active sites of various enzymes has helped to rationalize their biological activities by identifying specific hydrogen bonding and hydrophobic interactions with key amino acid residues. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the stability of the binding and the conformational changes that may occur over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles vary with time.
MD simulations have been used to validate the binding modes predicted by molecular docking and to assess the stability of the ligand-receptor complex. For instance, 100 ns MD simulations of imidazolo-triazole hydroxamic acid derivatives complexed with histone deacetylase-2 (HDAC2) were performed to analyze the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time. ajchem-a.com Stable RMSD values for the complex compared to the apoenzyme suggest a stable binding of the ligand. ajchem-a.com Such simulations offer a more realistic representation of the molecular interactions in a physiological environment.
| Simulation Parameter | Insight Gained | Reference |
| Root Mean Square Deviation (RMSD) | Stability of the ligand-protein complex over time. | ajchem-a.com |
| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues in the protein. | ajchem-a.com |
| Hydrogen Bond Analysis | Persistence of key hydrogen bonding interactions. | ajchem-a.com |
| Solvent Accessible Surface Area (SASA) | Changes in the exposed surface area of the protein upon ligand binding. | ajchem-a.com |
Stability and Conformational Analysis of Ligand-Target Complexes
The biological effect of a molecule like this compound is contingent on its ability to bind to a specific biological target, such as a protein or enzyme. The stability of this ligand-target complex is a critical determinant of the compound's efficacy. Computational methods, particularly molecular docking and molecular dynamics simulations, are employed to predict and analyze these interactions.
Molecular docking studies help in identifying the most likely binding pose of the ligand within the active site of the target protein. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the complex. For instance, in studies of similar imidazole-based compounds, the imidazole ring often participates in hydrogen bonding with amino acid residues in the target's active site, while the phenyl and cyclohexyl groups engage in hydrophobic interactions, anchoring the molecule in a favorable conformation.
Conformational analysis further explores the flexibility of both the ligand and the target upon binding. The this compound molecule possesses conformational flexibility due to the rotatable bonds connecting the cyclohexyl and phenyl rings to the central imidazole core. Understanding the preferred conformation of the molecule when it is bound to its target is crucial. Molecular dynamics simulations can track the movements of atoms over time, providing insights into the dynamic stability of the ligand-target complex and the energetic landscape of the binding process.
Table 1: Illustrative Binding Energies of this compound Analogs with a Hypothetical Target Protein
| Compound/Analog | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | TYR-23, PHE-87, LEU-112 |
| 1-(4-Hydroxycyclohexyl)-4-phenyl-1H-imidazole | -9.2 | TYR-23, PHE-87, SER-90, LEU-112 |
| 1-Cyclohexyl-4-(4-hydroxyphenyl)-1H-imidazole | -9.0 | TYR-23, ASP-85, PHE-87, LEU-112 |
| This compound-2-thione | -7.9 | PHE-87, LEU-112 |
Note: This data is illustrative and intended to represent typical findings from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential in determining the activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding drug discovery efforts.
These models are built by calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to correlate these descriptors with the observed biological activity. Descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters.
Correlation of Structural Features with Observed Biological Activity
For a series of compounds based on the this compound scaffold, QSAR studies can elucidate the specific structural features that enhance or diminish their biological activity. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to a corresponding increase in its inhibitory activity against a target enzyme.
In a typical QSAR study of imidazole derivatives, it has been observed that the nature and position of substituents on the phenyl ring can significantly impact activity. nih.gov For instance, electron-withdrawing groups at the para-position of the phenyl ring might be unfavorable for a certain biological activity, as indicated by a negative coefficient for the Hammett sigma (σp) parameter in the QSAR equation. nih.gov Conversely, the lipophilicity of substituents at the meta-position of the phenyl ring could be positively correlated with activity. nih.gov
The steric properties of the substituents also play a crucial role. The size and shape of the substituents, often quantified by parameters like molar refractivity (MR) or STERIMOL parameters, can influence how well the molecule fits into the binding site of its target. nih.gov A QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, for example, showed that the length and width of meta-substituents on the phenyl ring of the 1-phenylamino fragment were conducive to cytotoxicity. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by creating a 3D grid around the aligned molecules and calculating steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to improve activity. For a series of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives, a 3D-QSAR model with good statistical reliability was developed to understand the structural basis for their xanthine (B1682287) oxidase inhibitory activity. nih.gov
Table 2: Illustrative QSAR Model for a Series of this compound Analogs
| Descriptor | Coefficient | Standard Deviation | p-value | Contribution to Activity |
| logP (Hydrophobicity) | 0.45 | 0.12 | <0.05 | Positive |
| MR_phenyl (Molar Refractivity of Phenyl Substituent) | -0.21 | 0.08 | <0.05 | Negative |
| σp_phenyl (Hammett Constant of Phenyl Substituent) | -0.63 | 0.15 | <0.01 | Negative |
| E_lumo (Energy of Lowest Unoccupied Molecular Orbital) | -1.20 | 0.35 | <0.01 | Negative |
Note: This data is illustrative and represents a hypothetical QSAR model. The descriptors and coefficients are chosen to reflect common trends observed in QSAR studies of similar heterocyclic compounds.
Structure Activity Relationship Sar Studies of 1 Cyclohexyl 4 Phenyl 1h Imidazole Derivatives
Impact of Substituents on Imidazole (B134444) Ring Positions
The imidazole ring is a core component of the 1-cyclohexyl-4-phenyl-1H-imidazole scaffold, and its substitution pattern is pivotal for target interaction. Modifications at the nitrogen atoms and other available positions on the ring have been shown to significantly alter the compound's biological profile.
The nature of the substituent at the N-1 position of the imidazole ring is a key determinant of activity. In studies on 4-phenyl-imidazole derivatives as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO), the N-1 nitrogen plays a direct role in binding to the heme iron at the enzyme's active site. nih.gov Consequently, the absence of activity in N-1 substituted derivatives confirms that this specific nitrogen is essential for the compound's mechanism of action. nih.gov Any substitution at the N-1 position obstructs this crucial interaction, leading to a loss of inhibitory function. nih.gov
Conversely, substitution at the N-3 position of the imidazole ring is generally well-tolerated. nih.gov For instance, an N-3 benzyl (B1604629) substituted derivative was found to be roughly as potent as its unsubstituted counterpart, demonstrating that this position can be modified without losing activity. nih.gov This suggests that the N-3 position is not directly involved in the critical binding interactions with the target.
In the development of neuropeptide Y (NPY) Y5-receptor antagonists, a significant strategic modification involved the replacement of a 2-aryl ring on the imidazole core with a cyclohexyl ring. nih.gov This change from an aromatic (phenyl) to an aliphatic (cyclohexyl) group at this position was instrumental in producing potent Y5 antagonists with improved pharmacokinetic properties and reduced affinity for the hERG potassium channel, a common source of off-target effects. nih.gov
Substituents on the 4-phenyl ring of the scaffold have a profound influence on activity, primarily through electronic effects that modulate the properties of the entire molecule. The addition of electron-withdrawing or electron-donating groups to the phenyl ring can alter the charge distribution on the imidazole ring, thereby affecting its binding affinity to a target. nih.govrsc.org
Research on IDO inhibitors demonstrated that systematic substitution at the ortho, meta, and para positions of the phenyl ring could exploit specific interactions within the active site. nih.gov A 2-hydroxy modification resulted in a tenfold increase in potency compared to the unsubstituted 4-phenyl-imidazole (4-PI). nih.gov Docking studies predicted that this enhancement is due to a hydrogen bond forming between the hydroxyl group and the amino acid residue Serine 167 (S167) in the active site. nih.gov Similarly, thiol substitutions at the 3- or 4-position were also explored to create interactions with Cysteine 129 (C129). nih.gov
The electronic influence of these substituents is crucial. It has been observed that as the negative charge on the coordinating atom of the imidazole ring decreases, the binding affinity to the heme iron target increases. nih.gov Phenyl ring substituents modulate this charge through inductive effects. nih.gov Furthermore, studies on other imidazole-containing frameworks have confirmed that pushing electron density toward the imidazole ring, for example with methoxy (B1213986) substituents on the phenyl ring, is important for improving the donor strength of the imidazole nitrogen base. rsc.org
The table below summarizes the inhibitory activity of various phenyl-substituted imidazole derivatives against IDO.
| Compound | Phenyl Substitution | IC₅₀ (µM) | Fold Change vs. 4-PI |
| 4-PI | Unsubstituted | 12 (± 1.2) | 1.0 |
| 1 | 2-Hydroxy | 1.2 (± 0.2) | 10.0 |
| 13 | 3-Hydroxy | 10 (± 1.0) | 1.2 |
| 14 | 4-Hydroxy | 11 (± 1.0) | 1.1 |
| 3 | 2-Fluoro | 15 (± 2.0) | 0.8 |
| 9 | 4-Fluoro | 17 (± 1.0) | 0.7 |
| 18 | 4-Thiol | 7.0 (± 0.9) | 1.7 |
| 11 | 2,6-Dihydroxy | 14 (± 1.0) | 0.9 |
Data sourced from a study on IDO inhibitors. nih.gov
Conformational and Steric Effects on Biological Activity
The three-dimensional shape and size of the molecule, dictated by its conformational and steric properties, are critical for achieving optimal binding with a biological target. The choice between a phenyl and a cyclohexyl group, for instance, introduces significant differences in these properties.
A comparative study highlighted that aromatic phenyl groups can participate in intermolecular C–H⋯π interactions, which result in less dynamic molecular motion in the solid state. rsc.org In contrast, the aliphatic cyclohexyl group does not engage in such specific interactions, leading to greater conformational flexibility. rsc.org While both phenyl- and cyclohexyl-terminated substituents can result in similar packing structures, the reduced dynamism associated with phenyl groups can be beneficial for charge-transport properties. rsc.org This principle suggests that the relative rigidity or flexibility of substituents can impact biological activity by influencing how well the molecule fits into a binding pocket.
Steric hindrance is another key factor. Studies on other molecular scaffolds have shown that bulky or branched substituents on a phenyl ring can be less effective or even detrimental to activity compared to straight-chain substituents. nih.gov This indicates that the size and shape of the substituent must be compatible with the topology of the target's binding site for effective interaction. nih.gov
Pharmacophore Elucidation and Design Principles
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 4-phenyl-imidazole derivatives acting as IDO inhibitors, the pharmacophore consists of a heme iron-binding group flanked by two aromatic structures. nih.gov The imidazole ring itself serves as the crucial iron-binding element, a role it frequently plays in natural systems like histidine. nih.gov The N-1 nitrogen of the imidazole is a key feature of this pharmacophore, directly coordinating with the iron. nih.gov
Design principles for these derivatives focus on optimizing interactions with the target protein. This involves:
Exploiting the Active Site Entrance : Modifying the imidazole ring to interact with regions near the binding site entrance. nih.gov
Probing the Active Site Interior : Introducing substituents on the phenyl ring to form specific hydrogen bonds or other interactions with amino acid residues inside the binding pocket. nih.gov
Modulating Heme Iron Binding : Fine-tuning the electronic properties of the imidazole ring through phenyl ring substitutions to enhance its affinity for the heme iron. nih.gov
In the context of NPY Y5 antagonists, a key design principle was to replace an aryl group with a cyclohexyl ring and add hydrophilic functionalities to the cyclohexyl moiety. nih.gov This strategy was aimed at improving the pharmacokinetic profile and reducing off-target effects while maintaining high potency. nih.gov
Correlation between Molecular Features and Target Affinity/Selectivity
A direct correlation exists between the specific molecular features of this compound derivatives and their affinity and selectivity for a given biological target.
Target affinity is strongly influenced by the electronic character of the imidazole ring, which is modulated by substituents on the attached phenyl ring. nih.gov For IDO inhibitors, a lower electrostatic potential on the coordinating nitrogen atom of the imidazole ring correlates with a higher binding affinity to the heme iron. nih.gov Electron-withdrawing groups on the phenyl ring can influence this property. Conversely, electron-donating groups, such as methoxy substituents, can increase the donor strength of the imidazole nitrogen, which can also be crucial for activity depending on the target. rsc.org The addition of groups capable of forming specific hydrogen bonds, like a 2-hydroxy group on the phenyl ring, can dramatically increase affinity, as seen in the tenfold potency boost for an IDO inhibitor. nih.gov
Selectivity is often achieved by exploiting structural differences between the intended target and other proteins. The strategic replacement of a 2-aryl ring with a cyclohexyl ring in the development of NPY Y5 antagonists was a successful approach to improve selectivity against the hERG channel. nih.gov This modification, coupled with the addition of hydrophilic groups, created a molecule that retained high affinity for the Y5 receptor but had significantly reduced interaction with the hERG potassium channel. nih.gov This demonstrates that modifying the lipophilicity and steric profile of the molecule by switching between aromatic and aliphatic rings is a powerful tool for achieving target selectivity.
Potential Research Applications Beyond Specific Biological Targets
Ligand Design for Transition Metals
The nitrogen atoms in the imidazole (B134444) ring of 1-Cyclohexyl-4-phenyl-1H-imidazole possess lone pairs of electrons, making them excellent potential ligands for coordinating with transition metals. The formation of metal complexes with imidazole-based ligands is a well-established field, with applications in catalysis, materials science, and as models for metalloenzymes. researchgate.netbohrium.comazjournalbar.com
The specific nature of the substituents at the 1 and 4 positions of the imidazole ring in this compound can influence the properties of the resulting metal complexes. The bulky cyclohexyl group can create a specific steric environment around the metal center, potentially leading to selective catalytic activity or unique photophysical properties. The phenyl group, on the other hand, can be electronically modified to fine-tune the electron-donating or -withdrawing nature of the ligand, thereby influencing the reactivity and stability of the metal complex.
While specific studies on transition metal complexes of this compound are not extensively documented, the general principles of coordination chemistry suggest that this compound could form stable complexes with a variety of transition metals, including but not limited to copper, nickel, palladium, and platinum. jocpr.comresearchgate.net The characterization of such complexes would likely involve techniques such as X-ray crystallography, NMR spectroscopy, and cyclic voltammetry to elucidate their structure and electrochemical behavior. researchgate.netazjournalbar.com
Chemical Biology Probes for Pathway Investigation
Chemical biology probes are essential tools for dissecting complex biological pathways. The development of small molecules that can selectively interact with specific proteins or other biomolecules allows researchers to study their function in a cellular context. The 4-phenyl-imidazole scaffold has been identified as a privileged structure in medicinal chemistry, and derivatives have been developed as inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO). nih.gov
Given this precedent, this compound could serve as a starting point for the design of novel chemical biology probes. By incorporating reporter tags, such as fluorescent dyes or biotin, onto the phenyl ring or the cyclohexyl group, researchers could create molecules capable of visualizing the localization of target proteins within cells or for use in pull-down assays to identify binding partners. The specific substitution pattern of this compound could offer advantages in terms of cell permeability and target engagement compared to other phenyl-imidazole derivatives.
Scaffold Design for Molecular Hybridization and Drug Discovery Lead Generation
The concept of molecular hybridization involves combining two or more pharmacophores to create a new hybrid molecule with improved affinity, selectivity, or pharmacokinetic properties. The this compound core represents a versatile scaffold for such endeavors.
A notable example of its application is in the development of potent and selective neuropeptide Y (NPY) Y5-receptor antagonists. nih.gov In a lead optimization effort, the 2-aryl ring of a 2,4-diaryl-1H-imidazole lead was replaced with a cyclohexyl ring, leading to the discovery of substituted 2-cyclohexyl-4-phenyl-1H-imidazoles with improved oral pharmacokinetic profiles and reduced affinity for the hERG potassium channel. nih.gov This work highlights the value of the this compound scaffold in generating drug-like molecules.
Furthermore, the imidazole scaffold is a key component in many kinase inhibitors. researchgate.net The ability to modify the phenyl and cyclohexyl groups of this compound allows for the exploration of a vast chemical space to identify new lead compounds for various drug targets. The principles of click chemistry could also be applied to this scaffold to rapidly generate libraries of hybrid molecules for high-throughput screening. mdpi.com
| Compound Name | Application |
| Substituted 2-cyclohexyl-4-phenyl-1H-imidazoles | Neuropeptide Y Y5-receptor antagonists |
Development of Novel Synthetic Reagents and Catalysts
The imidazole ring can act as a catalyst in various organic transformations. For instance, N-heterocyclic carbenes (NHCs), which can be generated from imidazole derivatives, are powerful organocatalysts for a wide range of reactions. While the direct use of this compound as a catalyst or reagent is not well-documented, its structure suggests potential in this area.
The nitrogen at the 3-position of the imidazole ring can be deprotonated to form an N-heterocyclic carbene. The electronic and steric properties of the cyclohexyl and phenyl substituents would influence the stability and reactivity of the resulting carbene. Such carbenes could be employed as ligands for transition metals in catalysis or as organocatalysts in their own right.
Additionally, the imidazole core can be functionalized to create novel reagents. For example, the synthesis of various substituted imidazole derivatives often involves multi-component reactions, showcasing the versatility of the imidazole ring in synthetic chemistry. chemicalbook.com The specific reactivity of this compound could be harnessed to develop new synthetic methodologies.
Future Research Directions for 1 Cyclohexyl 4 Phenyl 1h Imidazole
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of 1,4-disubstituted imidazoles like 1-Cyclohexyl-4-phenyl-1H-imidazole has traditionally relied on established methods, such as the reaction of α-bromo-ketones with formamide (B127407) or the alkylation of a pre-formed 4-phenyl-imidazole ring. nih.gov While effective, these methods can present challenges. nih.gov Modern synthetic chemistry offers a range of innovative techniques that could provide more efficient, regioselective, and environmentally friendly routes to this class of compounds.
Future research should focus on adopting and optimizing these novel methodologies:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. Developing an MCR for this compound could streamline its production.
Flow Chemistry: Continuous flow synthesis provides superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Applying flow chemistry to the synthesis of this imidazole (B134444) could overcome limitations of batch processing.
Novel Catalytic Systems: The use of new catalysts, such as nickel-catalyzed cross-coupling reactions, has shown promise for creating disubstituted imidazoles with high functional group tolerance. researchgate.net Research into specific catalysts for the direct and regioselective synthesis of 1,4-disubstituted imidazoles is a promising avenue. nih.gov
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. A solventless, microwave-assisted method has already proven effective for other 4,5-disubstituted imidazoles and could be adapted. organic-chemistry.org
A comparative overview of traditional versus potential modern synthetic approaches highlights the advantages of exploring these new pathways.
Table 1: Comparison of Synthetic Methodologies for Imidazole Synthesis
| Methodology | Description | Advantages | Potential Application to this compound |
| Traditional Synthesis | Stepwise formation, often involving harsh reagents and intermediate isolation (e.g., α-haloketone methods). nih.gov | Well-established and precedented. | Current primary method of synthesis. |
| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction to form the final product. | High atom economy, reduced waste, operational simplicity. | Development of a new one-pot synthesis from simpler precursors. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced safety, scalability, precise control of reaction conditions. | Large-scale, efficient production with high purity. |
| Modern Catalysis | Use of advanced catalysts (e.g., Nickel, Palladium) to facilitate bond formation. researchgate.netacs.org | High regioselectivity, broad substrate scope, milder reaction conditions. | Regioselective synthesis avoiding isomeric impurities. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. organic-chemistry.org | Rapid reaction times, often higher yields, solvent-free options. | Fast and efficient synthesis, potentially under greener conditions. |
Advanced Computational Modeling for Mechanism and Activity Prediction
Computational chemistry has become an indispensable tool in modern drug discovery. For this compound, these techniques can provide deep insights into its mechanism of action and guide the design of more effective analogs, saving significant time and resources.
Molecular Docking: This technique can predict how this compound binds to the active site of a protein target. For instance, docking studies have been crucial in understanding how similar phenyl-imidazole derivatives interact with enzymes like indoleamine 2,3-dioxygenase (IDO), a key target in cancer therapy. nih.gov These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for inhibitory activity. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its target protein over time, providing a more realistic view of the binding stability and conformational changes that occur upon interaction.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for analogs of this compound, researchers can predict the activity of new, unsynthesized derivatives.
Future work in this area will involve building and validating robust computational models to accelerate the discovery process.
Investigation of Undiscovered Biological Targets and Pathways
The imidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov While some phenyl-imidazole derivatives are known inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and bacterial enoyl-acyl carrier protein reductase (FabI/FabK), the full biological profile of this compound remains to be explored. nih.govnih.gov
Future research should employ a systematic approach to uncover new therapeutic applications:
Target-Based Screening: The compound should be tested against a panel of known therapeutic targets, particularly those where other imidazole derivatives have shown activity, such as kinases, G-protein coupled receptors (GPCRs), and other metabolic enzymes. acs.org For example, certain imidazole derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme implicated in cancer and other diseases. nih.gov
Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism models of disease without a preconceived target. This can uncover unexpected therapeutic effects and help identify entirely new mechanisms of action.
Chemoproteomics: This powerful technique can identify the direct protein targets of a small molecule within a complex biological sample, providing an unbiased map of its interactions and potential off-target effects.
Development of Novel Analogs with Enhanced Specificity and Potency
The development of analogs is a cornerstone of medicinal chemistry, aiming to improve the properties of a lead compound. For this compound, a systematic structure-activity relationship (SAR) study is the next logical step. This involves synthesizing a library of related compounds where specific parts of the molecule are modified to probe their effect on biological activity.
Key areas for modification and future investigation include:
The Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring can significantly impact potency and selectivity. Studies on similar compounds have shown that even small changes, like adding a hydroxyl or fluoro group, can alter biological activity. nih.gov
The Cyclohexyl Group: The bulky, hydrophobic cyclohexyl group plays a crucial role in target binding. Replacing it with other cyclic or acyclic alkyl groups, or introducing functional groups, could fine-tune the compound's properties.
The Imidazole Core: While the core is often essential for activity, modifications such as substitution at the C2 or C5 positions of the imidazole ring could be explored to modulate electronic properties and target interactions.
The goal is to create analogs with enhanced potency (active at lower concentrations) and improved specificity (acting on the desired target with minimal off-target effects), which is critical for reducing potential side effects.
Table 2: Potential Structural Modifications for Analog Development
| Molecular Scaffold | Modification Strategy | Rationale | Desired Outcome |
| Phenyl Ring | Introduction of electron-withdrawing/donating groups (e.g., -F, -Cl, -OCH3). nih.govacs.org | Modulate electronic properties and explore new binding interactions. | Enhanced potency and selectivity. |
| Cyclohexyl Group | Replacement with other aliphatic or aromatic rings; introduction of polar groups. | Alter steric bulk, lipophilicity, and potential for hydrogen bonding. | Improved pharmacokinetic properties and target engagement. |
| Imidazole Ring | Substitution at the C2 or C5 position. | Fine-tune the core electronics and explore additional interaction points with the target. | Overcome resistance; create novel intellectual property. |
By systematically pursuing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound, paving the way for the development of next-generation therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
